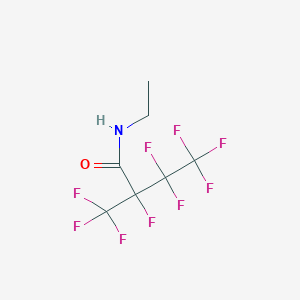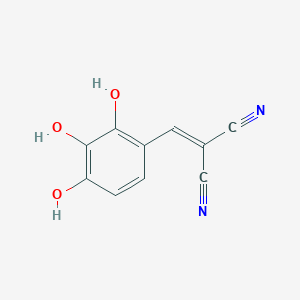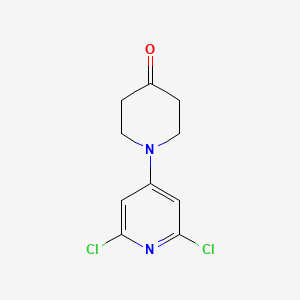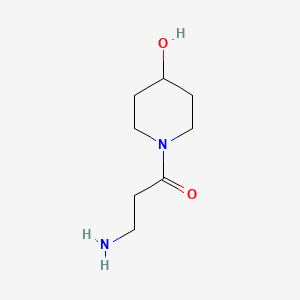
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide typically involves the reaction of a fluorinated precursor with an ethylating agent. One common method is the reaction of hexafluorobutyryl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production methods also focus on minimizing waste and optimizing yield through efficient reaction pathways and purification techniques.
化学反応の分析
Types of Reactions
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with hydroxyl, amino, or other nucleophilic groups replacing fluorine atoms.
科学的研究の応用
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a fluorinated scaffold for drug design.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and stability.
作用機序
The mechanism of action of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall biological and chemical effects.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and resistance to degradation.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with comparable chemical properties.
1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane: A fluorinated ether with similar applications in industry and research.
Uniqueness
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide stands out due to its unique combination of an ethyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in both scientific research and industrial processes.
特性
CAS番号 |
111736-89-1 |
|---|---|
分子式 |
C7H6F9NO |
分子量 |
291.11 g/mol |
IUPAC名 |
N-ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide |
InChI |
InChI=1S/C7H6F9NO/c1-2-17-3(18)4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3,(H,17,18) |
InChIキー |
PTCOYAVRYIPZTC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)


![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)




